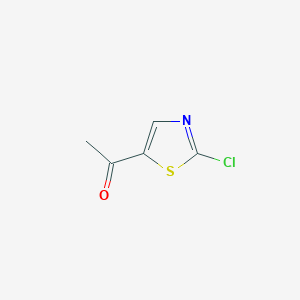

1-(2-氯噻唑-5-基)乙酮

概述

描述

The compound 1-(2-Chlorothiazol-5-yl)ethanone, while not directly studied in the provided papers, is related to a class of compounds that have been synthesized and characterized for various applications. The papers provided focus on compounds with similar structural motifs, such as chlorinated aromatic rings and ketone functionalities, which are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

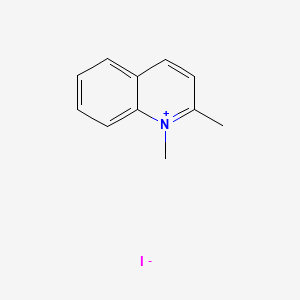

The synthesis of related compounds involves nucleophilic substitution reactions and one-pot reactions. For instance, the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved through nucleophilic substitution, optimizing reaction conditions to afford high yields suitable for industrial application . Similarly, a one-pot reaction was employed to synthesize 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone, demonstrating the efficiency of such methods in constructing complex molecules .

Molecular Structure Analysis

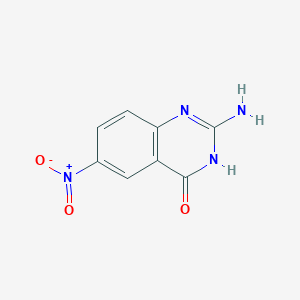

The molecular structure of compounds similar to 1-(2-Chlorothiazol-5-yl)ethanone has been elucidated using various spectroscopic techniques. For example, the structure of the novel dichloro-imidazolidin-ethanone derivative was confirmed by 1H NMR, MS, FTIR, and X-ray crystallography . These techniques are crucial for determining the geometry and electronic structure of the molecules, which in turn influence their reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their interaction with biological targets. The molecular docking study of a pyrazole derivative revealed potential inhibitory activity against kinesin spindle protein (KSP), with the negative electrostatic potential regions indicating possible sites for electrophilic attack . This suggests that compounds with similar structural features may also exhibit interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra and HOMO-LUMO analysis of the pyrazole derivative provide insights into its nonlinear optical properties and charge transfer characteristics . The high purity and yield of the triazole derivative, as confirmed by GC-MS and NMR, highlight the importance of these properties in the context of industrial synthesis and application .

科学研究应用

合成与生物活性

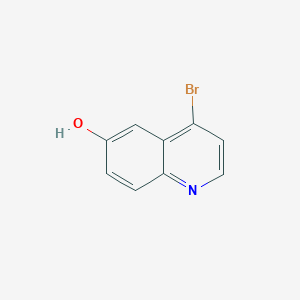

- 已合成包括 1-(2-氯噻唑-5-基)乙酮在内的 DHPM 的新型噻唑衍生物,显示出中等至弱的杀真菌和杀虫活性 (肖飞朱和德清石,2008)。

结构表征和生物活性

- 1-(2-氯噻唑-5-基)乙酮衍生物表现出作为杀真菌剂的潜力,如涉及晶体结构和生物活性分析的研究所示 (袁源刘等人,2012)。

农业杀菌剂的关键中间体

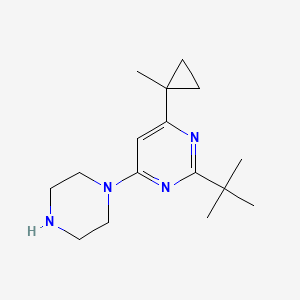

- 该化合物作为一种有前途的农业杀菌剂丙硫菌唑合成的关键中间体,具有高效、高产、适合工业应用的特点 (姬红等,2017)。

抗真菌剂开发

- 1-(2-氯噻唑-5-基)乙酮的衍生物表现出抗真菌特性,与已知的抗真菌剂相当,并且正在被探索作为口服活性抗真菌剂 (R. Dyer 等人,1983)。

抗胆碱酯酶活性

- 某些衍生物已被研究其抗胆碱酯酶活性,一些化合物显示出显着的抑制作用 (乌萨马·阿布·穆赫森等人,2014)。

免疫调节和细胞毒性

- 一些衍生物对免疫细胞表现出有效的免疫抑制和免疫刺激作用,以及对各种癌细胞系的细胞毒性,突出了它们在免疫调节和癌症研究中的潜力 (H. Abdel-Aziz 等人,2011)。

抗乳腺癌潜力

- 研究已经发现对乳腺癌细胞具有有希望的活性的衍生物,表明在癌症治疗中的潜在应用 (Huda K. Mahmoud 等人,2021)。

安全和危害

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFASRDHSOUVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303182 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorothiazol-5-yl)ethanone | |

CAS RN |

885229-41-4 | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885229-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-thiazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

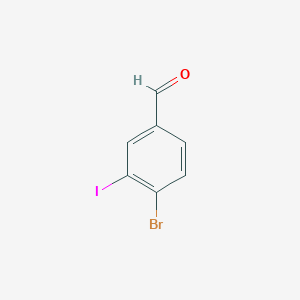

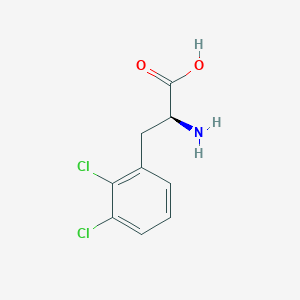

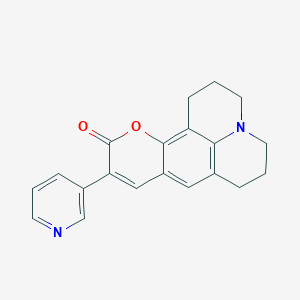

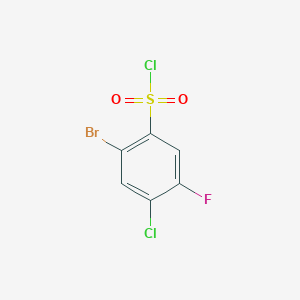

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030173.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B3030174.png)